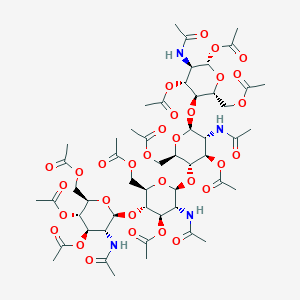
N-Acetyl-D-glucosamine 6-phosphate disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-D-glucosamine 6-phosphate disodium salt, also known as GlcNAc-6P, is an intracellular form of GlcNAc . It is a substrate used to identify, differentiate, and characterize N-acetyl-D-glucosamine-phosphate deacetylases .
Molecular Structure Analysis
The empirical formula of N-Acetyl-D-glucosamine 6-phosphate disodium salt is C8H16NO9P . The molecular weight is 301.19 (free acid basis) . The molecular structure is based on structures generated from information available in ECHA’s databases .Physical And Chemical Properties Analysis
N-Acetyl-D-glucosamine 6-phosphate disodium salt is a white to off-white powder . It is soluble in water, with a solubility of 50 mg/mL, forming a clear, colorless solution . It should be stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Substrate for Enzyme Characterization
N-Acetyl-D-glucosamine 6-phosphate (GlcNAc-6P) is used as a substrate to identify, differentiate, and characterize N-acetyl-D-glucosamine-phosphate deacetylase . This enzyme plays a crucial role in the amino sugar metabolism.
Quantitative Determination
A quantitative determination method of N-acetyl-D-glucosamine (GlcNAc) and N,N’-diacetylchitobiose (GlcNAc)2 is proposed using a proton nuclear magnetic resonance experiment . N-acetyl groups of GlcNAc and (GlcNAc)2 are chosen as target signals, and the deconvolution technique is used to determine the concentration of the corresponding compound .
Intracellular Form of GlcNAc
GlcNAc-6P is an intracellular form of GlcNAc . It is involved in various intracellular processes, including the metabolism of amino sugars.
Acetyl Group Transfer
GlcNAc-6P is involved in the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the primary amine of D-glucosamine 6-phosphate to form N-acetyl-D-glucosamine 6-phosphate . This process is catalyzed by Glucosamine-6-phosphate N-acetyltransferase.
Chitinase Activity Evaluation
The method of quantitative determination of GlcNAc and (GlcNAc)2 using 1H-NMR spectroscopy can be used to quickly evaluate chitinase activity . Chitinases are enzymes that break down chitin, a natural polymer that is found in many organisms, including fungi, insects, and crustaceans.
Study of Intramolecular Hydrogen Bonding
The temperature dependence of 1H-NMR spectra (VT-NMR) is studied to monitor the chemical shift variation of acetyl peak . The acetyl groups of products are involved in intramolecular H-bonding with the OH group on anomeric sites. The rotation of the acetyl group is closely related to the intramolecular hydrogen bonding pattern, as suggested by the theoretical data (molecular modeling) .
Mecanismo De Acción
Target of Action
The primary target of N-Acetyl-D-glucosamine 6-phosphate disodium salt (GlcNAc-6P) is the enzyme N-acetyl-D-glucosamine-phosphate deacetylase (nagA) . This enzyme plays a crucial role in the metabolic pathways of glycosylation and carbohydrate metabolism .
Mode of Action
GlcNAc-6P interacts with its target, nagA, by serving as a substrate for the enzyme . The enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to the primary amine of D-glucosamine 6-phosphate to form N-acetyl-D-glucosamine 6-phosphate .
Biochemical Pathways
Upon uptake, GlcNAc-6P undergoes phosphorylation by phosphokinases and subsequently deacetylation by nagA to yield glucosamine-6-phosphate and acetate . This is the first committed step for both GlcNAc assimilation and amino-sugar metabolism .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The result of GlcNAc-6P’s action is the production of glucosamine-6-phosphate and acetate . This process is fundamental to biochemical and physiological effects, including the synthesis of various glycosylated compounds like glycosylated proteins and glycopolymers .
Action Environment
It’s worth noting that the compound is stored at −20°c , suggesting that temperature could be a significant factor in its stability.
Safety and Hazards
N-Acetyl-D-glucosamine 6-phosphate disodium salt is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16NO9P.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIDKAUZPGVSRH-FROKLYQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NNaO9P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glucosamine-6-phosphate disodium salt | |
CAS RN |
102029-88-9 |
Source


|
| Record name | N-Acetyl-D-glucosamine 6-phosphate disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)




